
2-(4-Ethylcyclohexyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethylcyclohexyl)butanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by a butanoic acid moiety attached to a cyclohexane ring, which is further substituted with an ethyl group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylcyclohexyl)butanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with ethyl bromide in the presence of a strong base such as sodium hydride to form 4-ethylcyclohexanone. This intermediate is then subjected to a Grignard reaction with butylmagnesium bromide, followed by acidic workup to yield the desired carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-ethylcyclohexanone to form 4-ethylcyclohexanol, which is then oxidized using a suitable oxidizing agent such as potassium permanganate or chromium trioxide to yield the corresponding carboxylic acid.
化学反応の分析
Types of Reactions
2-(4-Ethylcyclohexyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, Grignard reagents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carboxylic acids or esters.
科学的研究の応用
2-(4-Ethylcyclohexyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Ethylcyclohexyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid moiety can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The cyclohexane ring and ethyl group contribute to the compound’s overall hydrophobicity, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Cyclohexylbutanoic acid: Lacks the ethyl substitution, resulting in different chemical and physical properties.
4-Methylcyclohexylbutanoic acid: Similar structure but with a methyl group instead of an ethyl group.
Cyclohexylpropanoic acid: Shorter carbon chain compared to 2-(4-Ethylcyclohexyl)butanoic acid.
Uniqueness
This compound is unique due to the presence of the ethyl group on the cyclohexane ring, which can influence its reactivity, binding interactions, and overall properties compared to its analogs.
特性
分子式 |
C12H22O2 |
|---|---|
分子量 |
198.30 g/mol |
IUPAC名 |
2-(4-ethylcyclohexyl)butanoic acid |
InChI |
InChI=1S/C12H22O2/c1-3-9-5-7-10(8-6-9)11(4-2)12(13)14/h9-11H,3-8H2,1-2H3,(H,13,14) |
InChIキー |
YPLIGJDAVFIULS-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(CC1)C(CC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


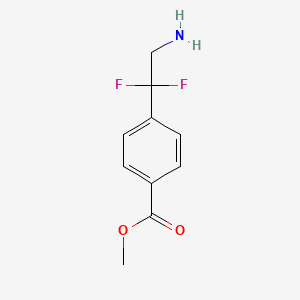
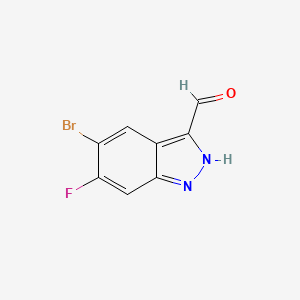


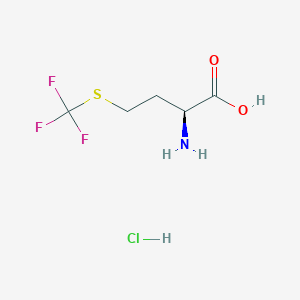
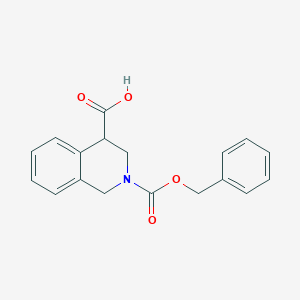

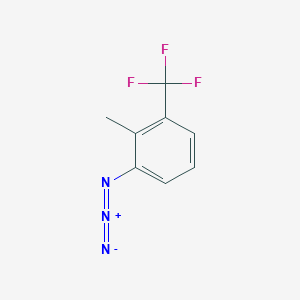
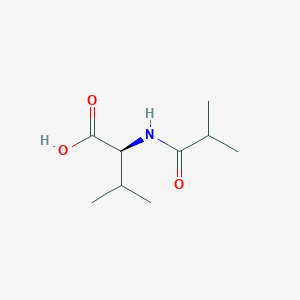

![2-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine dihydrochloride](/img/structure/B13543542.png)

